1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with a benzyl group containing a trifluoromethoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzyl bromide: This intermediate is prepared by reacting 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solvent at low temperatures.
Nucleophilic Substitution: The 4-(trifluoromethoxy)benzyl bromide is then reacted with piperidin-4-amine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: It is used in the synthesis of advanced materials with unique electronic properties due to the presence of the trifluoromethoxy group.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzylamine: This compound shares the trifluoromethoxybenzyl group but lacks the piperidine ring.
4-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine is unique due to the combination of the piperidine ring and the trifluoromethoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMROVMSWPHDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.